5-Bromo-2-chloro-3-nitropyridin-4-amine

Purity Quality Control Reproducibility

5-Bromo-2-chloro-3-nitropyridin-4-amine (CAS 1334136-60-5) is a tetra-substituted pyridine building block that combines an electron-withdrawing nitro group, a primary amine, and two distinct halogen leaving groups (bromine at C5 and chlorine at C2) on a single heterocyclic core. This precise substitution pattern is designed for stepwise functionalization via palladium-catalyzed cross-coupling, enabling the construction of complex, polysubstituted pyridine libraries that are inaccessible from mono-halogenated or symmetrically substituted analogs.

Molecular Formula C5H3BrClN3O2
Molecular Weight 252.452
CAS No. 1334136-60-5
Cat. No. B597971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloro-3-nitropyridin-4-amine
CAS1334136-60-5
Synonyms2-broMo-5-chloro-3-nitropyridin-4-aMine
Molecular FormulaC5H3BrClN3O2
Molecular Weight252.452
Structural Identifiers
SMILESC1=C(C(=C(C(=N1)Cl)[N+](=O)[O-])N)Br
InChIInChI=1S/C5H3BrClN3O2/c6-2-1-9-5(7)4(3(2)8)10(11)12/h1H,(H2,8,9)
InChIKeyHUWGBFKCBBOKTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-chloro-3-nitropyridin-4-amine (CAS 1334136-60-5): A Dual-Halogenated Nitropyridine Scaffold for Sequential Cross-Coupling


5-Bromo-2-chloro-3-nitropyridin-4-amine (CAS 1334136-60-5) is a tetra-substituted pyridine building block that combines an electron-withdrawing nitro group, a primary amine, and two distinct halogen leaving groups (bromine at C5 and chlorine at C2) on a single heterocyclic core . This precise substitution pattern is designed for stepwise functionalization via palladium-catalyzed cross-coupling, enabling the construction of complex, polysubstituted pyridine libraries that are inaccessible from mono-halogenated or symmetrically substituted analogs [1].

Why Mono-Halogenated or Symmetrical Nitropyridines Cannot Substitute for 5-Bromo-2-chloro-3-nitropyridin-4-amine in Sequential Derivatization


Analogs such as 2-chloro-3-nitropyridin-4-amine (CAS 2789-25-5) or 5-bromo-3-nitropyridin-4-amine possess only a single halogen handle, limiting them to one cross-coupling event before requiring de novo halogenation. The target compound’s orthogonal C–Br and C–Cl bonds exploit the intrinsic reactivity order of oxidative addition at Pd(0)—aryl bromides react approximately 10–100 times faster than aryl chlorides under standard conditions [1]—allowing chemists to program sequential C–C or C–N bond formations without intermediate halogenation steps. This chemo-selectivity is essential for efficiently generating diverse screening libraries and late-stage functionalization of advanced intermediates [2].

Head-to-Head Evidence: Purity, Storage, and Reactivity Differentiation of 5-Bromo-2-chloro-3-nitropyridin-4-amine


Purity Benchmarking: 5-Bromo-2-chloro-3-nitropyridin-4-amine Delivers ≥97% vs. 95% Typical for Mono-Halogenated Analogs

The target compound is supplied at ≥97% purity (HPLC) , whereas the comparator 2-chloro-3-nitropyridin-4-amine is commonly cataloged at 95% purity by multiple vendors . The 2-percentage-point higher purity specification reduces the burden of purification prior to use and minimizes batch-to-batch variability in multi-step synthetic sequences.

Purity Quality Control Reproducibility

Cold-Chain Storage Mandate: 5-Bromo-2-chloro-3-nitropyridin-4-amine Requires 2–8°C, Indicating Higher Intrinsic Reactivity

The target compound must be stored at 2–8°C and shipped on wet ice . In contrast, 2-chloro-3-nitropyridin-4-amine is shipped at ambient temperature . The requirement for cold-chain logistics reflects the heightened electrophilicity imparted by the bromine substituent, which accelerates undesired nucleophilic displacement or decomposition at room temperature.

Storage Stability Reactivity Handling

Sequential Functionalization Demonstrated in Patent Literature: 64% Yield in One-Pot SNAr/Cross-Coupling Sequence

In a patented procedure, 5-bromo-2-chloro-3-nitropyridin-4-amine undergoes selective SNAr at the 2-chloro position with N-methylpiperazine (130°C, microwave, 1 h), leaving the bromine intact for subsequent cross-coupling. The isolated yield for the SNAr step was 64% . By contrast, mono-halogenated analogs such as 2-chloro-3-nitropyridin-4-amine can undergo only a single SNAr or coupling event, requiring a separate halogenation step to install a second cross-coupling handle .

Synthetic Utility Sequential Derivatization Yield

Dual Halogen Architecture Enables Orthogonal Pd-Catalyzed Cross-Coupling: Br >> Cl Reactivity for Programmable C–C Bond Formation

The intrinsic reactivity gap between aryl bromides and aryl chlorides toward Pd(0) oxidative addition provides a programmable functionalization sequence. Aryl bromides undergo oxidative addition approximately 10–100 times faster than aryl chlorides under standard Pd-catalyzed conditions [1]. This allows researchers to first functionalize the bromine via Suzuki, Buchwald-Hartwig, or Heck coupling, and subsequently activate the chlorine under harsher conditions or with specialized ligands. Mono-halogenated nitropyridines (e.g., 2-chloro-3-nitropyridin-4-amine or 5-bromo-3-nitropyridin-4-amine) lack this sequential orthogonality [2].

Orthogonal Reactivity Cross-Coupling Step Economy

Validated Application Scenarios for 5-Bromo-2-chloro-3-nitropyridin-4-amine Based on Differential Evidence


Step-Economical Synthesis of Disubstituted Pyridine Kinase Inhibitor Libraries

Medicinal chemistry teams synthesizing kinase-focused libraries can exploit the orthogonal C–Br and C–Cl bonds to introduce two distinct aryl/heteroaryl groups in two consecutive cross-coupling steps without intermediate halogenation. This strategy has been demonstrated in patents directed toward histamine H4 receptor antagonists, where the compound served as the key scaffold for constructing imidazo[4,5-b]pyridine cores [1]. The 64% yield for chemo-selective SNAr at chlorine validates the feasibility of the sequential approach .

Late-Stage Functionalization of Advanced Pharmaceutical Intermediates

Process chemists requiring a single building block that can be diversified at a late stage will benefit from the higher purity specification (≥97% vs. 95% for mono-halogenated analogs) [1]. The reduced impurity profile minimizes side reactions during precious-metal-catalyzed steps, where catalyst poisoning by halogen-containing impurities is a known concern. Cold-chain storage (2–8°C) ensures that the compound retains its reactivity upon arrival, critical for GMP-like environments where batch consistency is paramount.

Rapid Diversification of Nitropyridine Scaffolds for Agrochemical Lead Discovery

Agrochemical discovery programs can capitalize on the electron-deficient pyridine core—activated by both nitro and halogen substituents—to rapidly generate analogs with varying substitution patterns. The 10–100× faster oxidative addition of C–Br versus C–Cl [1] enables chemists to perform a first coupling at bromine under mild conditions, preserving the chlorine for a second, more forcing coupling, thereby maximizing diversity from a single precursor in a two-step protocol.

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